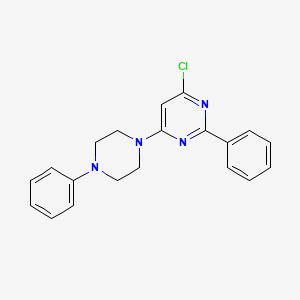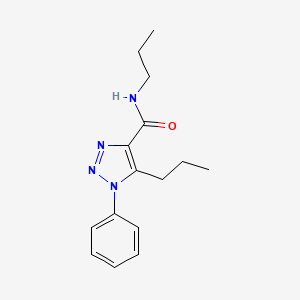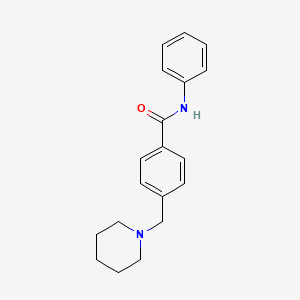
4-chloro-2-phenyl-6-(4-phenyl-1-piperazinyl)pyrimidine
Overview
Description
4-chloro-2-phenyl-6-(4-phenyl-1-piperazinyl)pyrimidine, also known as CPP, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. CPP has been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Mechanism of Action
The exact mechanism of action of 4-chloro-2-phenyl-6-(4-phenyl-1-piperazinyl)pyrimidine is not fully understood, but it is believed to act as a selective dopamine D3 receptor antagonist. 4-chloro-2-phenyl-6-(4-phenyl-1-piperazinyl)pyrimidine has been shown to bind to the D3 receptor with high affinity, leading to a decrease in dopamine release in the brain. This mechanism of action is thought to be responsible for 4-chloro-2-phenyl-6-(4-phenyl-1-piperazinyl)pyrimidine's antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
4-chloro-2-phenyl-6-(4-phenyl-1-piperazinyl)pyrimidine has been found to exhibit a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of gene expression, and alteration of cellular signaling pathways. 4-chloro-2-phenyl-6-(4-phenyl-1-piperazinyl)pyrimidine has been shown to decrease the activity of the cAMP signaling pathway, leading to a decrease in dopamine release in the brain. 4-chloro-2-phenyl-6-(4-phenyl-1-piperazinyl)pyrimidine has also been found to increase the expression of BDNF, a neurotrophic factor that plays a crucial role in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
4-chloro-2-phenyl-6-(4-phenyl-1-piperazinyl)pyrimidine has several advantages for lab experiments, including its high potency, selectivity, and water solubility. 4-chloro-2-phenyl-6-(4-phenyl-1-piperazinyl)pyrimidine can be easily synthesized using various methods, and its purity and stability can be easily monitored using standard analytical techniques. However, 4-chloro-2-phenyl-6-(4-phenyl-1-piperazinyl)pyrimidine also has several limitations, including its potential toxicity, limited bioavailability, and lack of clinical data.
Future Directions
There are several future directions for the study of 4-chloro-2-phenyl-6-(4-phenyl-1-piperazinyl)pyrimidine, including the development of novel analogs with improved pharmacological properties, the elucidation of its mechanism of action, and the exploration of its potential therapeutic applications in various fields, including psychiatry, oncology, and inflammation. Further research is needed to fully understand the potential of 4-chloro-2-phenyl-6-(4-phenyl-1-piperazinyl)pyrimidine as a therapeutic agent and to identify its limitations and potential side effects.
Scientific Research Applications
4-chloro-2-phenyl-6-(4-phenyl-1-piperazinyl)pyrimidine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. 4-chloro-2-phenyl-6-(4-phenyl-1-piperazinyl)pyrimidine has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models, making it a promising candidate for the treatment of psychiatric disorders. 4-chloro-2-phenyl-6-(4-phenyl-1-piperazinyl)pyrimidine has also been studied for its potential anticancer and anti-inflammatory properties.
properties
IUPAC Name |
4-chloro-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4/c21-18-15-19(23-20(22-18)16-7-3-1-4-8-16)25-13-11-24(12-14-25)17-9-5-2-6-10-17/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOQXUJWNNGGFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-furylmethylene)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4654399.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4654400.png)
![2-chloro-5-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4654407.png)
![N-(3,4-dichlorophenyl)-N'-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4654413.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4654430.png)
![5-bromo-2-methoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-methylbenzamide](/img/structure/B4654434.png)
![5-(2,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4654442.png)

![2-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4654460.png)
![1-butyl-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4654474.png)
![4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4654498.png)

![2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4654506.png)